molecular formula C8H7N3O B129002 Pyrrolo[1,2-a]pyrazine-8-carboxamide CAS No. 158945-77-8

Pyrrolo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B129002
CAS No.: 158945-77-8
M. Wt: 161.16 g/mol
InChI Key: CVVRXDOMPHKDLQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-8-carboxamide is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyrazine ring system with a carboxamide group at the C8 position (Figure 1). This scaffold has garnered attention due to its synthetic versatility and diverse biological activities.

Synthesis: A preparative method for 1-oxo-N-(alkyl)aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides involves reacting 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids with aliphatic/aromatic amines using HATU and DIPEA, achieving yields of 31–78% .

Biological Activities: Derivatives of this core exhibit antimicrobial and antioxidant properties, making them candidates for drug development .

Properties

CAS No.

158945-77-8

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12)

InChI Key

CVVRXDOMPHKDLQ-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=CC2=C1C(=O)N

Canonical SMILES

C1=CN2C=CN=CC2=C1C(=O)N

Synonyms

Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Pyrrolo[1,2-a]pyrazine-8-carboxamide belongs to a class of heterocyclic compounds characterized by a pyrrole fused to a pyrazine ring. The synthesis of this compound typically involves multi-step organic reactions, including cyclization techniques that yield derivatives with enhanced biological properties. Notable synthetic routes have been developed, utilizing starting materials such as 2-formylpyrrole and ammonium acetate, which have shown promising yields in producing pyrrolo[1,2-a]pyrazines .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives. For example, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancers. The mechanism of action often involves the induction of apoptosis through caspase activation and PARP cleavage.

CompoundCancer TypeIC50 Value (μM)Mechanism of Action
3hProstate1.18 ± 0.05Apoptosis
3hBreast1.95 ± 0.04Apoptosis

2. Antimicrobial Activity
Pyrrolo[1,2-a]pyrazine derivatives have shown promising antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus. A study identified pyrrolo[1,2-a]pyrazine-1,4-dione as an effective agent against these resistant infections .

3. Antioxidant Properties
The antioxidant activity of pyrrolo[1,2-a]pyrazine derivatives has been documented in several studies, indicating their potential protective roles against oxidative stress-induced damage .

Case Studies

Case Study 1: Anticancer Activity in Prostate Cancer
A study evaluated the effects of pyrrolo[1,2-a]pyrazine derivatives on PC-3 prostate cancer cells. The results indicated significant inhibition of cell viability and migration at varying concentrations, linked to apoptosis induction via specific signaling pathways.

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, pyrrolo[1,2-a]pyrazine-1,4-dione was tested against various bacterial strains. The compound showed significant inhibitory effects on S. aureus, suggesting its potential application in treating resistant infections .

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxaline Derivatives

Structural Differences: Replacing the pyrazine ring with a quinoxaline moiety (Figure 2) alters electronic properties and bioactivity. Activities:

  • Pyrrolo[1,2-a]quinoxalin-4-ones: Oral antiallergic agents .
  • Key Contrast: The quinoxaline core enhances kinase inhibition, unlike the pyrazine-based carboxamide’s antimicrobial focus.

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Structural Differences : A 1,4-dione group replaces the carboxamide (Figure 3). Substituents at C3 (e.g., 2-methylpropyl, phenylmethyl) modulate activity.
Activities :

  • Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Demonstrates anti-colon cancer activity by inducing apoptosis in HCT116 cells .
  • Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Found in microbial extracts with antifungal and antibacterial properties .
    Key Contrast : The dione group facilitates redox activity and metal chelation, diverging from the carboxamide’s role in hydrogen bonding.

Imidazo[1,2-a]pyrazine Derivatives

Structural Differences : An imidazole ring replaces the pyrrole (Figure 4).
Activities :

  • 8-Morpholinoimidazo[1,2-a]pyrazine derivatives: Phenylpyridine/pyrimidine-carboxamides at C6 exhibit anticancer activity, targeting kinases or DNA repair pathways . Key Contrast: The imidazole ring enhances π-stacking interactions, favoring kinase inhibition over antimicrobial effects.

Regioselectivity in Functionalization

Substituent Effects :

  • Acetylation : Pyrrolo[1,2-a]pyrazines with R¹ = H and R³ = aryl/methyl undergo C8 acetylation, while R¹ = methyl shifts reactivity to C6 .
  • Formylation : Vilsmeier-Haack reactions favor C6 regardless of substituents .
    Implications : The C8 carboxamide’s position in the target compound may optimize binding to microbial targets compared to C6-acylated analogs.

Data Tables

Figures :

  • Figure 1 : Structure of Pyrrolo[1,2-a]pyrazine-8-carboxamide.
  • Figure 2: Pyrrolo[1,2-a]quinoxaline core.
  • Figure 3 : Pyrrolo[1,2-a]pyrazine-1,4-dione derivative.
  • Figure 4 : Imidazo[1,2-a]pyrazine derivative.

Preparation Methods

Bromination of Intermediate P-7

The process begins with bromination of a tricyclic precursor (P-7) using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane. This step introduces a bromine atom at the C8 position, yielding intermediate P-8. While exact yields are unspecified, the reaction is described as efficient under mild conditions (0–25°C).

Oxidation to Ketone P-9

Intermediate P-8 undergoes oxidative cleavage using sodium periodate (NaIO₄) in a water-organic biphasic system. This step converts a diol moiety into a diketone (P-9), critical for subsequent amination. The reaction typically proceeds at room temperature over 12–24 hours.

Formation of Carboxamide via Amination

The key carboxamide group is introduced by reacting P-9 with [(2R)-pyrrolidinylmethyl]amine. This nucleophilic substitution occurs in tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50–80°C). The reaction exploits the electrophilicity of the ketone carbonyl, forming a stable amide bond.

Final Coupling with Acyl Chloride

The process concludes with a coupling reaction between the aminated intermediate and 2,4-difluorobenzoyl chloride. Conducted in the presence of a base such as triethylamine, this step installs the aryl moiety, completing the synthesis.

Gold-Catalyzed Cyclization and Amidation

A two-step strategy leveraging gold catalysis enables pyrrole ring formation followed by amidation.

Aldol Condensation for Precursor Synthesis

A diketopiperazine (DKP) precursor undergoes aldol condensation with alkynyl aldehydes or 1,3-dicarbonyl compounds. For example, reaction with tert-butyl glyoxylate in THF at 0°C produces enone intermediates with yields exceeding 70%.

Gold(I)-Catalyzed Pyrrole Annulation

The enone intermediate undergoes 5-endo cyclization using Au(PPh₃)Cl and AgBF₄ (5 mol% each). In toluene at 110°C, this step constructs the pyrrolo[1,2-a]pyrazine core with 68% yield. The reaction tolerates diverse substituents, including n-butyl and tert-butyl groups.

Post-Cyclization Amidation

The resulting carboxylic acid derivative is activated using ethyl chloroformate or thionyl chloride, followed by reaction with ammonia or primary amines. This method achieves carboxamide formation in 75–85% yield, depending on the amine nucleophilicity.

Carboxylic Acid Activation and Coupling

Pyrazine-8-carboxylic acid serves as a direct precursor for carboxamide synthesis via coupling reagents.

Preparation of Pyrrolo[1,2-a]pyrazine-8-carboxylic Acid

Ethyl pyrrolo[1,2-a]pyrazine-2-carboxylate undergoes saponification using 2M NaOH in ethanol under reflux. Acidification with acetic acid yields the carboxylic acid with 71–95% purity, confirmed by HPLC.

EDCI-Mediated Amide Bond Formation

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminopyridine (DMAP) in anhydrous THF. Subsequent reaction with ammonia gas or aqueous ammonium chloride produces the carboxamide in 80–90% yield.

Table 1: Comparison of Amidation Methods

MethodActivatorSolventTemperatureYield (%)
EDCI/DMAPEDCITHFRT85
Gold catalysisAu(PPh₃)ClToluene110°C68
Acyl chloride formationSOCl₂DCM0°C78

Stereochemical Considerations in Synthesis

Chiral resolution techniques ensure enantiomeric purity, critical for pharmaceutical applications.

Chromatographic Separation

Racemic mixtures of intermediates are resolved using chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Enantiomeric excess (ee) values exceed 95% for both (+) and (−) forms.

Asymmetric Catalysis

Coordination of palladium complexes with BINAP ligands during cyclization steps induces axial chirality. This method achieves ee values of 88–92% for tert-butyl-substituted derivatives .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Look for diagnostic peaks:
    • Pyrrole C-2 proton at δ 6.8–7.2 ppm (doublet, J = 4.5 Hz) .
    • Carboxamide carbonyl at δ 165–170 ppm in ¹³C NMR .
  • GC-MS : Molecular ion [M+H]⁺ at m/z 217.1 (C₁₁H₁₁N₃O₂) with fragmentation at m/z 145 (pyrrolopyrazine core) .

How can contradictory reports on antimicrobial activity across studies be resolved?

Advanced
Discrepancies arise from:

  • Strain specificity : Bacillus tequilensis-derived analogs show activity against Staphylococcus aureus but not Gram-negative strains due to membrane permeability differences .
  • Substituent effects : 3-Benzyl derivatives (e.g., hexahydro-3-(phenylmethyl)) exhibit stronger bioactivity than methyl analogs. Test analogs under standardized CLSI MIC protocols .
  • Synergistic assays : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify resistance mechanisms .

What strategies enable regioselective functionalization of the pyrrolopyrazine core?

Q. Advanced

  • C6 arylation : Pd(OAc)₂/XPhos catalyzes direct coupling with aryl bromides (e.g., 4-bromoanisole) in toluene at 110°C (yields: 60–85%) .
  • Electrophilic substitution : Acetylation at C-3 using Ac₂O/H₂SO₄ at 0°C achieves >90% selectivity .
  • Combinatorial libraries : Use Rink-amide resin for solid-phase diversification, enabling rapid SAR studies .

How should researchers address low solubility of pyrrolopyrazine derivatives in biological assays?

Q. Methodological

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication (30 min, 40 kHz) to solubilize hydrophobic analogs .
  • Prodrug design : Introduce phosphate esters at the carboxamide group, improving aqueous solubility by 10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in in vivo models .

What computational tools are recommended for studying structure-activity relationships (SAR)?

Q. Advanced

  • Docking : AutoDock Vina with S. aureus FabH (PDB: 2PFF) identifies critical H-bonds between the carboxamide and Arg36 .
  • QSAR : Use Gaussian09 for DFT optimization (B3LYP/6-31G*) followed by MLR analysis to correlate logP with MIC values .
  • POM analysis : Evaluate pharmacophore sites (e.g., pyrazine N-1 as a hydrogen bond acceptor) using Petra .

How can spectral data inconsistencies in synthetic batches be troubleshooted?

Q. Methodological

  • Impurity profiling : LC-MS/MS (ESI+) detects trace N-propargyl intermediates (Δm/z +56) from incomplete cyclization .
  • Crystallography : Single-crystal X-ray diffraction resolves tautomeric ambiguities (e.g., enol vs. keto forms) .
  • Batch comparison : Use PCA analysis on ¹H NMR data (Chenomx NMR Suite) to identify outlier batches .

What are the key considerations for scaling up palladium-catalyzed reactions?

Q. Advanced

  • Catalyst loading : Reduce Pd(OAc)₂ to 2 mol% with concurrent use of 4Å molecular sieves to prevent ligand oxidation .
  • Solvent recycling : Distill and reuse toluene (>95% recovery) to minimize costs.
  • Residual Pd : Remove via activated charcoal filtration (<10 ppm residual) .

How do environmental conditions affect the stability of pyrrolopyrazine derivatives?

Q. Methodological

  • Photostability : Store analogs in amber vials under argon; UV/Vis monitoring (λ = 320 nm) detects degradation .
  • Hydrolytic stability : Accelerated aging at 40°C/75% RH shows carboxamide hydrolysis to carboxylic acid after 14 days (HPLC tracking) .
  • Thermal analysis : DSC (10°C/min) identifies polymorph transitions above 150°C, critical for formulation .

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